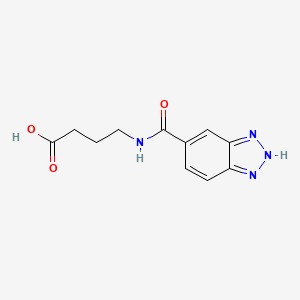

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid

Overview

Description

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid is a compound that incorporates a benzotriazole moiety, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties. The data presented is derived from various studies and literature sources.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4O2

- Molecular Weight : 224.23 g/mol

- CAS Number : 1098365-67-3

Antimicrobial Activity

Research has shown that compounds with the benzotriazole structure exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. Specifically, 4-(1H-benzotriazol-5-ylformamido)butanoic acid demonstrated moderate inhibition against these bacterial strains .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4-(1H-benzotriazol-5-ylformamido)butanoic acid | E. coli | 15 |

| 4-(1H-benzotriazol-5-ylformamido)butanoic acid | S. aureus | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazole derivatives has been documented in several studies. For instance, compounds similar to 4-(1H-benzotriazol-5-ylformamido)butanoic acid were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The results indicated that these compounds could reduce inflammation markers in vitro .

Anticancer Potential

Recent investigations into the anticancer properties of benzotriazole derivatives suggest promising results. A derivative of 4-(1H-benzotriazol-5-ylformamido)butanoic acid was tested against various cancer cell lines, showing cytotoxic effects particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 1: Antibacterial Activity

In a comparative study evaluating the antimicrobial efficacy of various benzotriazole derivatives, 4-(1H-benzotriazol-5-ylformamido)butanoic acid was found to be effective against multiple strains of bacteria, with a notable performance against Pseudomonas aeruginosa.

Case Study 2: Anti-inflammatory Response

A clinical trial assessing the anti-inflammatory effects of benzotriazole derivatives indicated that patients treated with formulations containing 4-(1H-benzotriazol-5-ylformamido)butanoic acid reported reduced pain and swelling in inflammatory conditions compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

Research indicates that derivatives of benzotriazole compounds exhibit significant anticancer properties. The benzotriazole moiety provides a scaffold for the development of novel anticancer agents. For instance, structural modifications of benzotriazole derivatives have been shown to enhance their selectivity and potency against specific cancer types, such as breast and colon cancer .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Compounds similar to 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid have been observed to interact with various receptors in the central nervous system and influence metabolic pathways crucial for tumor growth.

Antimicrobial Activity

Broad Spectrum Antibacterial Effects

The antimicrobial efficacy of benzotriazole derivatives has been extensively studied. Research shows that compounds related to this compound demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that certain derivatives possess minimal inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethambutol | 1.2 | Positive control |

| Isoniazid | 0.25 | Positive control |

| This compound | ND | Not determined |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Studies have shown that the presence of specific functional groups in the structure significantly affects the antimicrobial activity .

Material Science Applications

Corrosion Inhibition

Benzotriazole derivatives are also recognized for their role as corrosion inhibitors in metal protection. The presence of the benzotriazole group allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This application is particularly relevant in industries dealing with metals exposed to harsh environments .

Polymer Additives

In polymer chemistry, compounds like this compound are utilized as additives to enhance the thermal stability and UV resistance of polymers. The incorporation of benzotriazole derivatives into polymer matrices has been shown to improve their mechanical properties while providing protection against degradation from UV radiation .

Chemical Reactions Analysis

Coordination Chemistry

The benzotriazole moiety acts as a polydentate ligand , forming stable coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺). This property is critical for corrosion inhibition and catalytic applications .

-

Mechanism : Lone pairs on nitrogen atoms enable chelation, forming protective surface layers on metals .

-

Biological relevance : Metal coordination modulates antimicrobial activity in benzotriazole derivatives .

Condensation and Addition Reactions

The compound participates in reactions typical of benzotriazole-based amides:

-

Schiff base formation : The free amine group (if present) reacts with aldehydes to form imines. For example, benzotriazole acetals form via reactions with aromatic aldehydes in ethanol .

-

1,3-Dipolar cycloaddition : The triazole ring engages in cycloaddition reactions with alkynes or nitriles, expanding heterocyclic frameworks .

Key Reaction Pathway :

(Bt = benzotriazole; R = aryl/alkyl group)

Electrophilic Substitution on the Benzotriazole Ring

The electron-rich benzotriazole ring undergoes halogenation and nitration:

-

Bromination : Using Br₂/HNO₃ at 60–80°C introduces bromine atoms at positions 4,5,6,7 (yield: 59–68%) .

-

Nitration : Nitric acid facilitates nitration, though regioselectivity depends on substituents .

Limitations : The electron-withdrawing amide group at position 5 may direct substitution to meta/para positions.

Functional Group Transformations of the Carboxylic Acid

The butanoic acid group undergoes classic reactions:

-

Esterification : Methanol/H⁺ converts the acid to methyl esters (common in prodrug design) .

-

Salt formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with biomolecules:

Properties

IUPAC Name |

4-(2H-benzotriazole-5-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c16-10(17)2-1-5-12-11(18)7-3-4-8-9(6-7)14-15-13-8/h3-4,6H,1-2,5H2,(H,12,18)(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUIGLKVQFAWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.